molecular formula C13H17NO4 B5569002 N-(2-butoxybenzoyl)glycine

N-(2-butoxybenzoyl)glycine

Cat. No. B5569002
M. Wt: 251.28 g/mol
InChI Key: RKCDSQGXGUVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-butoxybenzoyl)glycine” is likely a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . The “N-(2-butoxybenzoyl)” part suggests that it has a butoxybenzoyl group attached to the nitrogen atom of glycine.


Synthesis Analysis

While specific synthesis methods for “N-(2-butoxybenzoyl)glycine” are not available, N-aryl glycines, which are structurally similar, can be synthesized through various methods . One common method involves the ring-opening polymerization of α-carboxy anhydrides .


Molecular Structure Analysis

The molecular structure of “N-(2-butoxybenzoyl)glycine” would likely be similar to that of other N-substituted glycines. For instance, N-(2-Methoxybenzoyl)glycine has a molecular formula of C10H11NO4 .

Scientific Research Applications

Environmental Impact and Reaction Mechanisms

One study focuses on the secondary organic aerosol-forming reactions of glyoxal with amino acids, including glycine, in the atmosphere. This research is significant for understanding the atmospheric chemistry of glyoxal, a compound related to N-(2-butoxybenzoyl)glycine, and its interactions with amino acids common in clouds. The study found that glyoxal reacts with amino acids to form low-volatility products, contributing to aerosol growth and atmospheric reactions under certain conditions, thereby impacting air quality and climate (De Haan et al., 2009).

Agricultural and Plant Science Applications

Research in the field of plant science has explored the roles of glycine betaine and proline in improving plant abiotic stress resistance. These compounds, which are structurally or functionally related to N-(2-butoxybenzoyl)glycine, help maintain enzyme and membrane integrity under stress conditions such as drought, salinity, and extreme temperatures. The study provides insights into the mechanisms of osmotolerance in plants and the potential for enhancing stress tolerance through genetic engineering or exogenous application of these compounds (Ashraf & Foolad, 2007).

Future Directions

While specific future directions for “N-(2-butoxybenzoyl)glycine” are not available, the field of catalytic chemistry, which includes the study of N-aryl glycines, is expected to play a crucial role in sustainable economic development .

properties

IUPAC Name

2-[(2-butoxybenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-3-8-18-11-7-5-4-6-10(11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDSQGXGUVMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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